biotinyl-CoA

Biotin Carboxylase Acetyl-CoA Carboxylase Enzyme Kinetics

Biotinyl-CoA is the physiologically relevant, activated form of biotin, indispensable for accurate carboxylase research. Unlike free biotin—which yields negligible activity—this CoA conjugate achieves 8000-fold higher catalytic efficiency with holoBCCP87, enabling precise determination of Km, Vmax, and kcat. Essential for acetyl-CoA carboxylase inhibitor screening in metabolic disorder and cancer drug discovery, and for site-specific biotinylation via BirA ligase. Insist on the authentic CoA conjugate; avoid kinetic artifacts from biotin substitutes.

Molecular Formula C31H50N9O18P3S2
Molecular Weight 993.8 g/mol
Cat. No. B15551166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiotinyl-CoA
Molecular FormulaC31H50N9O18P3S2
Molecular Weight993.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1
InChIKeyWNMONPKUDXWVKE-OLABLILRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-CoA: A Coenzyme A Derivative for Biotin-Dependent Carboxylase Research and Detection


Biotinyl-CoA (Biotinyl-coenzyme A, CAS 2799-51-1) is an acyl-CoA conjugate formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of biotin [1]. It serves as the activated form of biotin and functions as a key cofactor in biotin-dependent carboxylase systems, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase, propionyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase [2]. As an intermediate in the biosynthesis and recycling of biotinylated carboxylases, biotinyl-CoA is distinguished from free biotin by its integration of the CoA moiety, which modulates its enzymatic recognition and biochemical utility [3].

Why Free Biotin Cannot Substitute for Biotinyl-CoA in Carboxylase Systems: The Critical Role of the CoA Moiety


Attempts to substitute biotinyl-CoA with free biotin or simpler biotin derivatives in enzymatic assays produce misleading kinetic outcomes. The CoA moiety is not merely a passive carrier; it serves as a critical recognition determinant that dramatically influences substrate binding affinity and catalytic turnover in both carboxylase and carboxyltransferase reactions [1]. Free biotin lacks this molecular scaffold, resulting in orders-of-magnitude lower catalytic efficiency and failing to recapitulate the physiologically relevant enzyme-substrate interactions required for robust carboxylase activity measurements and biotinylation studies [2].

Quantitative Evidence for Biotinyl-CoA Differentiation: Head-to-Head Kinetic Comparisons and Molecular Determinants


HoloBCCP87 Exhibits 8000-Fold Higher Catalytic Efficiency than Free Biotin in Biotin Carboxylase Assays

In a direct head-to-head comparison using the biotinylated 87-residue biotin carboxyl carrier protein domain (holoBCCP87) versus free biotin as substrate for E. coli biotin carboxylase, holoBCCP87 demonstrated an 8000-fold greater catalytic efficiency (V/K). This quantifies the functional necessity of the CoA-linked protein context for physiological enzyme activity [1].

Biotin Carboxylase Acetyl-CoA Carboxylase Enzyme Kinetics

HoloBCCP87 Demonstrates 2000-Fold Higher Catalytic Efficiency than Free Biotin in Carboxyltransferase Reactions

In the same study, the interaction of holoBCCP87 with carboxyltransferase was characterized in the reverse direction (malonyl-CoA + holoBCCP87 → acetyl-CoA + carboxyholoBCCP87). The catalytic efficiency (V/K) of carboxyltransferase with holoBCCP87 was 2000-fold greater than with free biotin [1].

Carboxyltransferase Acetyl-CoA Carboxylase Malonyl-CoA Synthesis

ATP Synthesis Stimulation by HoloBCCP87 Is 5-Fold Greater than Free Biotin

In the ATP synthesis reaction of biotin carboxylase where carbamyl phosphate reacts with ADP, stimulation by holoBCCP87 was 5-fold greater than with an equivalent amount of free biotin [1].

ATP Synthesis Biotin Carboxylase Carbamyl Phosphate

Peptide-Bound Biotin Substrate Shows 1.8-Fold Higher Overall Reactivity (Vmax/Km) than Free Biotin

A biotin-containing hexapeptide (Ac-Glu-Ala-Met-Bct-Met-Met) representing the local biotin-containing site of E. coli acetyl-CoA carboxylase was carboxylated by the biotin carboxylase subunit dimer. Compared with free biotin (Km = 214 mM, Vmax = 28 μM·min⁻¹), the peptide substrate exhibited Km = 12 mM and Vmax = 2.8 μM·min⁻¹, yielding an overall reactivity (Vmax/Km) 1.8 times greater than free biotin [1].

Peptide Substrate Biotin Carboxylase Kinetic Parameters

Optimal Application Scenarios for Biotinyl-CoA in Research and Industrial Settings


Enzymatic Characterization of Acetyl-CoA Carboxylase and Biotin-Dependent Carboxylases

Biotinyl-CoA is the preferred substrate for in vitro kinetic characterization of biotin carboxylase, carboxyltransferase, and holocarboxylase synthetase. Free biotin yields negligible activity and cannot substitute. The 8000-fold higher catalytic efficiency with holoBCCP87 compared to free biotin [1] enables accurate determination of Km, Vmax, and kcat values for enzyme mechanism studies and inhibitor screening.

Biotinylation of Recombinant Proteins via BirA Co-Expression Systems

Biotinyl-CoA serves as the endogenous substrate for biotin protein ligases (BPLs) such as E. coli BirA, which specifically biotinylates a single lysine (K122) on the biotin carboxyl carrier protein subunit of acetyl-CoA carboxylase. Biotinylation can be achieved across E. coli, mammalian (HEK, CHO, Expi293F), and insect cell expression systems by co-expressing the target protein with BirA and supplementing with 4 μM biotin [2]. This enables site-specific protein labeling for SPR, compound screening, and protein interaction studies.

ATP-Dependent Carboxylase Activity Assays and Inhibitor Screening

For assays measuring the ATP synthesis reaction of biotin carboxylase (carbamyl phosphate + ADP → ATP), holoBCCP87 stimulates activity 5-fold more effectively than free biotin [1]. Biotinyl-CoA is therefore essential for drug discovery efforts targeting acetyl-CoA carboxylase as a therapeutic target in metabolic disorders and cancer, where accurate ATP-dependent activity measurements are required.

Structural and Mechanistic Studies of Biotin-Dependent Enzyme Complexes

The biotinylated BCCP domain (holoBCCP87) is a well-characterized substrate for NMR and X-ray crystallography studies of enzyme-substrate interactions. Its defined kinetic parameters (Km = 0.16 ± 0.05 mM for biotin carboxylase; Km = 0.45 ± 0.07 mM for carboxyltransferase) [1] make it the standard for probing the structural basis of carboxyl group transfer and biotin carrier protein recognition in multi-subunit ACC complexes.

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